molecular formula C21H30O2 B091884 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 16849-50-6

6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B091884
CAS No.: 16849-50-6
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-UHFFFAOYSA-N
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Description

Delta9-Tetrahydrocannabinol is the principal psychoactive constituent of cannabis. It is a cannabinoid, a type of compound that interacts with the body’s endocannabinoid system. Delta9-Tetrahydrocannabinol is known for its ability to induce euphoria, relaxation, and altered sensory perceptions. It has been widely studied for its potential therapeutic applications, including pain relief, appetite stimulation, and anti-nausea effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta9-Tetrahydrocannabinol can be synthesized through various chemical pathways. One common method involves the cyclization of olivetol with a monoterpene, such as pulegone, followed by reduction and purification steps. Another approach is the condensation of olivetol with citral, followed by cyclization and reduction .

Industrial Production Methods

Industrial production of 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol often involves the extraction of the compound from cannabis plants. The extraction process typically uses non-polar solvents, followed by vacuum distillation and chromatographic purification techniques such as high-performance liquid chromatography (HPLC) and flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Delta9-Tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying cannabinoid chemistry and developing synthetic analogs.

    Biology: Investigated for its effects on cellular processes and interactions with the endocannabinoid system.

    Medicine: Explored for its potential in treating conditions such as chronic pain, multiple sclerosis, and chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of pharmaceutical formulations and therapeutic products .

Mechanism of Action

Delta9-Tetrahydrocannabinol exerts its effects primarily through its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory .

Comparison with Similar Compounds

Delta9-Tetrahydrocannabinol is often compared to other cannabinoids, such as cannabidiol (CBD) and delta8-Tetrahydrocannabinol. While 6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol is known for its psychoactive effects, cannabidiol is non-psychoactive and has been studied for its potential anti-inflammatory and anxiolytic properties. Delta8-Tetrahydrocannabinol is a less potent psychoactive compound compared to this compound but shares similar chemical properties .

Similar Compounds

  • Cannabidiol (CBD)
  • Delta8-Tetrahydrocannabinol
  • Cannabinol (CBN)
  • Tetrahydrocannabivarin (THCV)

Delta9-Tetrahydrocannabinol’s unique psychoactive properties and its interaction with the endocannabinoid system make it a compound of significant interest in both scientific research and therapeutic applications.

Properties

CAS No.

16849-50-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3

InChI Key

CYQFCXCEBYINGO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 2
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 3
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 4
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 5
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Reactant of Route 6
6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

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